[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one
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Overview
Description
[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is a heterocyclic compound that features a fused ring system combining triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1,2,4-triazole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine: Medicinally, this compound derivatives have shown promise in treating various diseases, including cancer and infectious diseases. Their ability to inhibit specific enzymes or receptors is a key area of investigation.
Industry: In the industrial sector, this compound is explored for its use in agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for developing effective agricultural products.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-one
- [1,2,4]Triazolo[1,5-c][1,2,4]triazine
- [1,2,4]Triazolo[4,3-b][1,2,4]triazine
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one is unique due to its specific ring fusion and electronic properties. These differences can influence its reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
85276-92-2 |
---|---|
Molecular Formula |
C4H3N5O |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
8H-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C4H3N5O/c10-3-1-6-9-4(8-3)5-2-7-9/h1-2H,(H,5,7,8,10) |
InChI Key |
MHVAUYHIYZTYKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=NC=N2)NC1=O |
Origin of Product |
United States |
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